2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Carbonic Anhydrase Inhibition Thermodynamic Profiling Structure-Intrinsic Affinity Relationship

This thiazole-sulfonamide hybrid is distinct from classical benzenesulfonamides due to its 4-chlorobenzylthio tail and flexible sulfamoylphenethyl linker, which are designed to target the hydrophobic pocket of carbonic anhydrase IX (CA IX). Unlike phenolic inhibitors prone to rapid metabolism, its primary sulfonamide zinc-binding group offers a stable pharmacophore for medicinal chemistry campaigns in oncology and glaucoma research. Ideal for validating target engagement and comparing selectivity fingerprints.

Molecular Formula C20H20ClN3O3S3
Molecular Weight 482.03
CAS No. 941875-77-0
Cat. No. B2427916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide
CAS941875-77-0
Molecular FormulaC20H20ClN3O3S3
Molecular Weight482.03
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl)S(=O)(=O)N
InChIInChI=1S/C20H20ClN3O3S3/c21-16-5-1-15(2-6-16)12-28-20-24-17(13-29-20)11-19(25)23-10-9-14-3-7-18(8-4-14)30(22,26)27/h1-8,13H,9-12H2,(H,23,25)(H2,22,26,27)
InChIKeyACXVOUAGFDYKPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide (CAS 941875-77-0): A Thiazole-Sulfonamide Hybrid


The compound 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide is a synthetic organic molecule belonging to the class of thiazole derivatives . It is characterized by a central thiazole core, a 4-chlorobenzylthio substituent at the 2-position, and an acetamide linker connecting to a 4-sulfamoylphenethyl group. This combination of functional groups, particularly the primary sulfonamide moiety, is a classic hallmark of carbonic anhydrase (CA) inhibitors [1]. The compound's structure represents a hybrid scaffold, distinct from classical benzenesulfonamides, with potential for altered isoform selectivity profiles within the CA enzyme family.

Why Generic Thiazole-Sulfonamide Substitutes Cannot Replace 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide in Targeted Research


Substituting this compound with a generic thiazole or sulfonamide inhibitor is invalid due to the intricate structure-activity relationships governing its target class. Research on analogous thiazole-substituted benzenesulfonamides has proven that minor modifications to the thiazole ring's substituents and the position of the sulfonamide group cause profound shifts in binding thermodynamics and selectivity across the 12 catalytically active human carbonic anhydrase (CA) isoforms [1]. Specifically, the switch from a meta- to a para-substituted thiazolylbenzenesulfonamide scaffold was shown to increase binding affinity but sacrifice selectivity for cancer-related isoforms like CA IX [1]. Therefore, the unique combination of a 4-chlorobenzylthio tail on the thiazole and the flexible sulfamoylphenethyl linker in this molecule is expected to produce a binding profile that cannot be approximated by other in-class compounds.

Quantitative Differentiation Evidence for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide Against Closest Analogs


Thermodynamic Binding Advantage of the Thiazole-Sulfonamide Scaffold Over Simple Benzenesulfonamides

While direct data for this specific compound is absent from primary literature, class-level evidence indicates that the incorporation of a thiazole ring between the sulfonamide zinc-binding group and the hydrophobic tail profoundly alters binding thermodynamics. In a study of structurally related para-substituted thiazolylbenzenesulfonamides, the intrinsic binding affinity (measured as the Gibbs free energy of binding, ΔG_intrinsic) reached levels corresponding to a Kd of 30 pM against specific CA isoforms [1]. This is a significant improvement over the micromolar affinities typically observed for simple, unsubstituted benzenesulfonamide inhibitors like 4-aminosulfonylbenzamide, highlighting the thermodynamic advantage provided by the thiazole scaffold [REFS-1, REFS-2].

Carbonic Anhydrase Inhibition Thermodynamic Profiling Structure-Intrinsic Affinity Relationship

Divergent Selectivity Profile Enabled by the 4-Chlorobenzylthio Tail vs. Shorter Alkyl-Thio Analogs

The compound's 4-chlorobenzylthio substituent is a longer, more lipophilic tail compared to the methylthio analogs described in the literature. A key finding from the class is that selectivity for the cancer-associated CA IX isoform over the ubiquitous CA II isoform is highly dependent on the tail group's interaction with hydrophobic pockets in the enzyme's active site [REFS-1, REFS-2]. The intramolecular energetic contributions of the thiazole ring and its substituents were mapped, demonstrating that specific hydrophobic interactions dictate selectivity [1]. By inference, this compound's extended, aromatic chlorobenzyl tail is expected to generate a distinct selectivity profile compared to compounds with short, non-aromatic tails, although direct comparative data for this exact molecule remains unavailable to confirm the magnitude of this shift.

CA Isoform Selectivity Tail Approach Cancer Therapeutics

Confirmation of a Non-Phenol Zinc-Binding Mechanism, Offering a Safety Profile Advantage Over Early-Stage Phenolic Leads

The target compound includes a primary sulfonamide group, a well-validated zinc-binding group (ZBG) for CA enzymes, as opposed to a phenol-based ZBG. A crystal structure of human CA II in complex with 2-(3-chloro-4-hydroxyphenyl)-N-(4-sulfamoylphenethyl)acetamide (PDB ID: 3NB5) revealed that the phenol is the ZBG in that inhibitor, a class known for microsomal instability and off-target pharmacology [1]. By contrast, the presence of a sulfonamide ZBG in this compound provides a mechanistically proven, stable, and potent mode of CA inhibition that is the gold standard for clinical candidates like acetazolamide and dorzolamide. This fundamental difference in the pharmacophore separates it from phenol-based inhibitors and directly mitigates the risk of metabolic degradation and reactive metabolite formation associated with phenol leads.

Mechanism of Action Zinc-Binding Group Lead Optimization

High-Impact Application Scenarios for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide Stemming from Differentiation Evidence


Probing Carbonic Anhydrase Isoform Selectivity with a Focus on Tumor-Associated CA IX

Based on the class-level evidence that thiazole-linked sulfonamides can achieve high affinity and gain selectivity for CA IX [1], this compound is ideally suited for use as a tool molecule in oncology research. Its structural features, notably the long 4-chlorobenzylthio tail, are designed to interact with the unique hydrophobic pocket of CA IX [2]. Researchers can procure it to investigate the role of CA IX in tumor microenvironment acidosis, validate target engagement in cellular models, and compare its selectivity fingerprint to clinical-stage CA IX inhibitors.

Lead Compound for Developing Metabolically Stable CA Inhibitors without Phenolic Toxicity Risks

The compound's sulfonamide zinc-binding group differentiates it from phenolic inhibitors like the one crystallized in PDB: 3NB5, which are prone to rapid metabolism [1]. This makes it a superior starting point for medicinal chemistry campaigns focused on glaucoma or anticancer therapies. The compound allows exploration of a proven, stable pharmacophore while optimizing the tail group for pharmacokinetic properties, a route that avoids the known hepatotoxicity and conjugative clearance issues associated with phenolic leads.

Chemical Biology Probe for Mapping the 'Three-Tails' Approach to CA Isoform Selectivity

Academic research groups investigating the 'three-tails' approach for achieving superior CA isoform selectivity [1] can integrate this hybrid scaffold into their methodology. Its unique combination of a thiazole core and a chlorobenzyl tail differs from the tertiary amine-based linkers in published three-tail inhibitors. Procuring this compound would allow for direct biophysical comparison, using thermal shift assays, to decouple the energetic contributions of each 'tail' and inform the rational design of next-generation, multi-tail CA inhibitors [1].

Quote Request

Request a Quote for 2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)-N-(4-sulfamoylphenethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.